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molecular formula C9H19NO2 B110812 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- CAS No. 3637-10-3

4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-

Cat. No. B110812
M. Wt: 173.25 g/mol
InChI Key: CSGAUKGQUCHWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390904B2

Procedure details

A solution of 0.404 g (1.1 mmol) of iron(II) ethylenediammonium sulfate tetrahydrate and 0.237 g (2.5 mmol) of methanesulfonic acid in 2 ml of water is added to a mixture of 5.00 g (29.0 mmol) of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-ol, 38 ml of acetonitrile, and 24 ml of cyclohexane. The reaction mixture is heated to 50° C. A solution of 8.0 g (118 mmol) of 50% aqueous hydrogen peroxide is added to the reaction mixture dropwise over 4 hours while the temperature is brought to and maintained at reflux. After the peroxide is added, the reaction mixture is allowed to cool slowly to room temperature. The reaction mixture is stirred overnight at ambient temperature. The lower layer is discarded, and the organic layer is concentrated and purified by flash chromatography to afford 3.9 g (53% yield) of the title compound, a yellow solid. GC assay is greater than 99%.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.237 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.404 g
Type
catalyst
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[OH:6][N:7]1[C:12]([CH3:14])([CH3:13])[CH2:11][CH:10]([OH:15])[CH2:9][C:8]1([CH3:17])[CH3:16].[C:18](#N)[CH3:19].OO>O.O.O.O.O.S([O-])([O-])(=O)=O.C([NH3+])C[NH3+].[Fe+2].S([O-])([O-])(=O)=O.C1CCCCC1>[CH:19]1([O:6][N:7]2[C:12]([CH3:13])([CH3:14])[CH2:11][CH:10]([OH:15])[CH2:9][C:8]2([CH3:17])[CH3:16])[CH2:18][CH2:10][CH2:9][CH2:8][CH2:16]1 |f:5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OO
Step Two
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.237 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
ON1C(CC(CC1(C)C)O)(C)C
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
0.404 g
Type
catalyst
Smiles
O.O.O.O.S(=O)(=O)([O-])[O-].C(C[NH3+])[NH3+].[Fe+2].S(=O)(=O)([O-])[O-]
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)ON1C(CC(CC1(C)C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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